molecular formula C14H18O4 B7935843 2-Methyl-4-[(oxan-4-yl)methoxy]benzoic acid

2-Methyl-4-[(oxan-4-yl)methoxy]benzoic acid

Cat. No.: B7935843
M. Wt: 250.29 g/mol
InChI Key: RSWFYOCPZWXGTM-UHFFFAOYSA-N
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Description

2-Methyl-4-[(oxan-4-yl)methoxy]benzoic acid is an organic compound with the molecular formula C₁₃H₁₆O₄ It is a derivative of benzoic acid, featuring a methoxy group attached to a tetrahydropyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-[(oxan-4-yl)methoxy]benzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 2-methyl-4-hydroxybenzoic acid and tetrahydropyran-4-methanol.

    Reaction Conditions: The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid or hydrochloric acid.

    Procedure: The hydroxyl group of 2-methyl-4-hydroxybenzoic acid reacts with the methanol group of tetrahydropyran-4-methanol to form the methoxy linkage, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-[(oxan-4-yl)methoxy]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the methoxy group to a hydroxyl group.

    Substitution: The aromatic ring allows for electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like nitric acid for nitration and bromine for bromination are employed.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

2-Methyl-4-[(oxan-4-yl)methoxy]benzoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methyl-4-[(oxan-4-yl)methoxy]benzoic acid involves its interaction with specific molecular targets. The methoxy group and the aromatic ring allow it to bind to enzymes and receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-4-hydroxybenzoic acid: Lacks the methoxy group, resulting in different chemical properties.

    4-Methoxybenzoic acid: Lacks the methyl group, affecting its reactivity and applications.

    2-Methylbenzoic acid: Lacks both the methoxy and tetrahydropyran groups, leading to distinct chemical behavior.

Uniqueness

2-Methyl-4-[(oxan-4-yl)methoxy]benzoic acid is unique due to the presence of both the methoxy group and the tetrahydropyran ring. This combination imparts specific chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

2-methyl-4-(oxan-4-ylmethoxy)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O4/c1-10-8-12(2-3-13(10)14(15)16)18-9-11-4-6-17-7-5-11/h2-3,8,11H,4-7,9H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSWFYOCPZWXGTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC2CCOCC2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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